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Cat. No.: B12657859

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentachlorodisilane (PCDS), with the chemical formula Si2ClsH, is an advanced precursor for
the deposition of high-quality silicon-containing thin films in semiconductor manufacturing. Its
unique chemical structure, featuring a Si-Si bond and a combination of silicon-chlorine and
silicon-hydrogen bonds, offers advantages in low-temperature processing compared to
traditional precursors. These application notes provide detailed information and protocols for
the use of pentachlorodisilane in Plasma-Enhanced Atomic Layer Deposition (PEALD) of

silicon nitride (SiNx) and proposed methods for Chemical Vapor Deposition (CVD) of silicon
dioxide (SiOz2).

Physicochemical Properties of Pentachlorodisilane
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Property Value

Chemical Formula Si2ClsH

Molecular Weight 233.4 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 40 - 41 °C (at 35 hPa)[2]
Purity (Semiconductor Grade) Up to 99.999% (5N)[2]

l. Application: Plasma-Enhanced Atomic Layer
Deposition (PEALD) of Silicon Nitride (SiNx)

Pentachlorodisilane is a "next generation” precursor for the low-temperature deposition of
silicon nitride films, demonstrating a higher growth rate and comparable or superior film quality
to the commonly used hexachlorodisilane (HCDS).[2][3]

Key Advantages:

» Higher Growth Rate: Achieves over 20% higher growth per cycle (GPC) than HCDS under
similar PEALD conditions.[2][3]

e Low-Temperature Processing: Enables the deposition of high-quality SiNx films at
temperatures between 270-360 °C.[2][3]

o Excellent Film Properties: Produces films with low impurity content, high density, and
excellent electrical characteristics.[2][3]

Quantitative Data Summary: PEALD of SiNx
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Parameter Value Reference
Precursor Pentachlorodisilane (PCDS) [2]
Co-reactant Hollow Cathode N2/Hz Plasma  [3]
Deposition Temperature 270 - 360 °C

Growth per Cycle (GPC) >20% higher than HCDS

Oxygen Content ~2 at. % (at 360 °C)

) <1 at. % (below detection limit
Chlorine Content

at 360 °C)
Leakage Current Density 1-2 nA/cm2 at 2 MV/cm
Breakdown Electric Field ~12 MV/cm [3]

Experimental Protocol: PEALD of SiNx

This protocol is based on the findings from "Hollow Cathode Plasma-Enhanced Atomic Layer
Deposition of Silicon Nitride Using Pentachlorodisilane”.

1. Substrate Preparation:

» Utilize silicon wafers as substrates.

o Perform a standard pre-deposition clean to remove native oxide and organic contaminants. A
common method is a dilute hydrofluoric acid (HF) dip followed by a deionized water rinse
and nitrogen drying.

2. PEALD System Preparation:

e Maintain the ALD reactor chamber walls at approximately 120 °C to prevent precursor
condensation.
o Heat the pentachlorodisilane precursor delivery lines to around 90 °C.

3. Deposition Cycle:

o Set the substrate temperature within the ALD window of 270-360 °C.
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o Step 1 (PCDS Pulse): Introduce pentachlorodisilane vapor into the reactor. A self-limiting
chemisorption of the precursor will occur on the substrate surface.

o Step 2 (Purge): Purge the chamber with an inert gas (e.g., Argon) to remove any unreacted
PCDS and byproducts.

o Step 3 (Plasma Exposure): Introduce the nitrogen and hydrogen gas mixture and ignite the
hollow cathode plasma to react with the adsorbed precursor layer, forming a silicon nitride
film.

o Step 4 (Purge): Purge the chamber with an inert gas to remove reaction byproducts.

e Repeat this cycle until the desired film thickness is achieved.

Signaling Pathway and Experimental Workflow

Preparation PEALD Cycle

Repeat n times
Substrate Heating
—»{ ©70350°0) 1. PCDS Pulse
L4 4. Inert Gas Purge
‘ 2. Inert Gas Purge }——{ 3. N2/H2 Plasma ‘

Substrate Cleaning

9 System Preparation
(e.g., HF dip)

ar
(Chamber at 120°C, Lines at 90°C)

‘

Click to download full resolution via product page

Caption: Workflow for PEALD of SiNx using Pentachlorodisilane.

Il. Application: Chemical Vapor Deposition (CVD) of
Silicon Dioxide (Si102) (Proposed)

While specific literature detailing the CVD of SiOz using pentachlorodisilane is limited, a
prophetic protocol can be established based on its known reactivity and general knowledge of
chlorosilane-based CVD processes. The presence of the Si-H bond in PCDS suggests it may
have a lower thermal decomposition temperature compared to fully chlorinated silanes.

Proposed Advantages:

o Lower Deposition Temperatures: The thermal instability of PCDS compared to precursors
like hexachlorodisilane may allow for lower process temperatures for SiOz2 deposition.[4]
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» High Purity Films: As a high-purity semiconductor precursor, it is expected to yield SiO2 films
with low metallic contamination.

Proposed Experimental Protocol: LPCVD of SiO:

This protocol is a proposed methodology and will require optimization.
1. Substrate and System Preparation:

¢ Clean silicon wafers using a standard RCA cleaning procedure.

o Load wafers into a Low-Pressure Chemical Vapor Deposition (LPCVD) furnace.

¢ Heat the furnace to the desired deposition temperature, proposed to be in the range of 400-
600 °C.

2. Deposition Process:

 Introduce a gaseous oxygen source, such as nitrous oxide (N20) or oxygen (O2), into the
furnace.

« Introduce pentachlorodisilane vapor into the furnace. The PCDS can be vaporized by
heating a bubbler containing the liquid precursor and using an inert carrier gas (e.g., N2 or
Ar).

e Maintain a constant pressure and temperature during the deposition process.

» The PCDS and oxygen source will react on the heated substrate surface to form a silicon
dioxide film.

» After the desired deposition time, stop the precursor flows and purge the furnace with an
inert gas.

e Cool the furnace to room temperature before unloading the wafers.

Logical Relationship Diagram for Proposed SiOz2 CVD
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Caption: Logical inputs and outputs for the proposed CVD of SiOz.

lll. Synthesis of Pentachlorodisilane

A common method for synthesizing pentachlorodisilane is through the thermal decomposition
of trichlorosilane (HSICl3).[5]

Experimental Protocol: Synthesis of Pentachlorodisilane
1. Reaction Setup:
o Use areaction vessel suitable for high-temperature gas-phase reactions.

e The system should be equipped with a heating mechanism capable of reaching 600-800 °C,
a condenser, and a collection flask.

2. Synthesis Procedure:

e Introduce trichlorosilane into the heated reaction zone (600-800 °C).
e The trichlorosilane will undergo thermal decomposition to yield a mixture of products,
including pentachlorodisilane.
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The reaction products are then passed through a condenser to liquefy the higher boiling
point components.
Collect the crude product mixture in a collection flask.

w

. Purification:

Purify the pentachlorodisilane from the reaction mixture via fractional distillation to obtain a
high-purity product.

IV. Safety and Handling

Pentachlorodisilane is a chlorosilane and should be handled with extreme caution in a well-
ventilated area or a fume hood, following all safety protocols for hazardous materials.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves, safety goggles, a face shield, and a lab coat.[6]

o Reactivity: Pentachlorodisilane reacts violently with water and moisture in the air to
produce flammable and corrosive hydrogen chloride gas.[6] It may also be pyrophoric,
catching fire spontaneously if exposed to air.[6]

o Storage: Store in a cool, dry place in a tightly sealed, corrosion-resistant container under an
inert atmosphere (e.g., argon or nitrogen).[6]

« Handling: All transfers and handling should be performed under an inert gas.[6]

o Spills: In case of a spill, evacuate the area. Do not use water to clean up. Use a dry chemical
absorbent.

o Waste Disposal: Dispose of pentachlorodisilane and any contaminated materials as
hazardous waste in accordance with local, state, and federal regulations. Chlorosilane waste
streams require specialized treatment.

Conclusion

Pentachlorodisilane is a promising precursor for the fabrication of advanced semiconductor
devices, particularly for low-temperature deposition of high-quality silicon nitride films via
PEALD. While its application in the CVD of other silicon-containing films like SiOz is still under

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b12657859?utm_src=pdf-body
https://www.benchchem.com/product/b12657859?utm_src=pdf-body
https://globalsilicones.org/wp-content/uploads/2020/10/Chlorosilanes-Manual.pdf
https://www.benchchem.com/product/b12657859?utm_src=pdf-body
https://globalsilicones.org/wp-content/uploads/2020/10/Chlorosilanes-Manual.pdf
https://globalsilicones.org/wp-content/uploads/2020/10/Chlorosilanes-Manual.pdf
https://globalsilicones.org/wp-content/uploads/2020/10/Chlorosilanes-Manual.pdf
https://globalsilicones.org/wp-content/uploads/2020/10/Chlorosilanes-Manual.pdf
https://www.benchchem.com/product/b12657859?utm_src=pdf-body
https://www.benchchem.com/product/b12657859?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12657859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

exploration, its chemical properties suggest potential advantages. Strict adherence to safety
protocols is mandatory when handling this reactive and hazardous material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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